Stat3-IN-15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

STAT3-IN-15 is a potent and orally active inhibitor of signal transducer and activator of transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, differentiation, and immune response. Dysregulation and hyperactivation of STAT3 are associated with numerous cancers and other diseases, making it a significant target for therapeutic intervention .

Preparation Methods

The synthesis of STAT3-IN-15 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

STAT3-IN-15 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

STAT3-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the inhibition of STAT3 and its downstream effects on cellular processes.

Biology: Researchers use this compound to investigate the role of STAT3 in cell signaling pathways, gene expression, and cellular responses to external stimuli.

Medicine: this compound is being explored as a potential therapeutic agent for treating cancers and other diseases characterized by aberrant STAT3 activity.

Mechanism of Action

STAT3-IN-15 exerts its effects by inhibiting the phosphorylation of STAT3, which is a critical step in the activation of STAT3 signaling. Upon inhibition, this compound prevents the dimerization and nuclear translocation of STAT3, thereby blocking its ability to bind to DNA and regulate gene expression. This inhibition disrupts various cellular processes, including cell proliferation, survival, and immune response, ultimately leading to the suppression of tumor growth and other pathological conditions .

Comparison with Similar Compounds

STAT3-IN-15 is unique compared to other STAT3 inhibitors due to its potent and selective inhibition of STAT3 phosphorylation. Similar compounds include:

Stattic: A small molecule inhibitor that selectively inhibits STAT3 activation and dimerization.

S3I-201: Another STAT3 inhibitor that blocks STAT3-STAT3 dimerization and DNA binding.

Biological Activity

Stat3-IN-15 is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a crucial role in various biological processes, including cell proliferation, survival, and inflammation. The biological activity of this compound has been investigated across multiple studies, highlighting its potential therapeutic applications, particularly in cancer treatment.

Overview of STAT3 Functionality

STAT3 is a transcription factor that mediates signaling from various cytokines and growth factors. Its activation leads to the transcription of genes involved in cell growth and survival, making it a pivotal player in oncogenesis and immune response regulation. The pathway is activated through phosphorylation at specific tyrosine residues, primarily Tyr705, which facilitates dimerization and nuclear translocation of STAT3, allowing it to bind to DNA and regulate target gene expression .

This compound functions by inhibiting the phosphorylation and subsequent activation of STAT3. This inhibition disrupts the transcriptional activity of STAT3, leading to decreased expression of its target genes involved in tumor growth and survival. Key studies have demonstrated that this compound effectively reduces the viability of cancer cells by inducing apoptosis and inhibiting cell cycle progression .

In Vitro Studies

- Cell Viability Assays : In various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells, this compound has shown a significant reduction in cell viability. The compound exhibited IC50 values lower than those observed in non-cancerous cell lines, indicating its preferential efficacy against malignant cells .

- Gene Expression Analysis : Treatment with this compound resulted in the downregulation of several STAT3 target genes such as cyclin D1, survivin, and VEGF. Quantitative RT-PCR confirmed these findings, showcasing the compound's ability to inhibit STAT3-mediated transcriptional activity without affecting total STAT3 protein levels .

In Vivo Studies

In preclinical models, particularly using patient-derived xenografts (PDX) of H3K27M-mutant diffuse midline glioma (DMG), this compound demonstrated significant therapeutic potential. Treatment led to tumor growth stasis and increased survival rates compared to control groups. This highlights the compound's ability to target oncogenic pathways effectively in a clinically relevant context .

Case Studies

- Breast Cancer : A study involving MDA-MB-231 cells treated with this compound showed a marked decrease in tumor size in xenograft models. Histological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors .

- Gastric Cancer : In gastric cancer cell lines (MGC803, KATO III), this compound inhibited IL-6-mediated STAT3 phosphorylation at Tyr475, leading to reduced cell proliferation and altered metabolic activity as measured by oxygen consumption rates .

Data Summary

| Study | Cell Line | IC50 (µM) | Effect on Target Genes | In Vivo Results |

|---|---|---|---|---|

| Cell Viability Assay | MDA-MB-231 | 5.4 | Downregulation of cyclin D1, survivin | Tumor growth stasis in xenograft models |

| Gene Expression Analysis | A549 | 4.0 | Decreased expression of VEGF | Increased survival rates |

| Preclinical Study | H3K27M-mutant DMG | Not specified | Inhibition of STAT3 target genes | Significant reduction in tumor size |

Properties

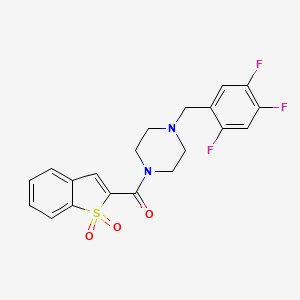

Molecular Formula |

C20H17F3N2O3S |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(1,1-dioxo-1-benzothiophen-2-yl)-[4-[(2,4,5-trifluorophenyl)methyl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H17F3N2O3S/c21-15-11-17(23)16(22)9-14(15)12-24-5-7-25(8-6-24)20(26)19-10-13-3-1-2-4-18(13)29(19,27)28/h1-4,9-11H,5-8,12H2 |

InChI Key |

MSOPUAJZYRMAJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2F)F)F)C(=O)C3=CC4=CC=CC=C4S3(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.